4,5,6-trimethyl-2-((2-oxo-2-(3-oxo-3H-benzo[f]chromen-2-yl)ethyl)thio)nicotinonitrile
Description
This compound features a nicotinonitrile core substituted with methyl groups at positions 4, 5, and 4. A thioether linkage connects the core to a 2-oxoethyl group, which is further substituted with a benzo[f]chromen-3-one moiety. The trimethyl substitution on the nicotinonitrile ring enhances steric bulk and lipophilicity, which may influence solubility and biological interactions .
Properties
IUPAC Name |
4,5,6-trimethyl-2-[2-oxo-2-(3-oxobenzo[f]chromen-2-yl)ethyl]sulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3S/c1-13-14(2)20(11-25)23(26-15(13)3)30-12-21(27)19-10-18-17-7-5-4-6-16(17)8-9-22(18)29-24(19)28/h4-10H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIFDJFRGGZMGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)SCC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,5,6-Trimethyl-2-((2-oxo-2-(3-oxo-3H-benzo[f]chromen-2-yl)ethyl)thio)nicotinonitrile is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on available research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various chemical precursors. While specific methodologies may vary, a common approach includes the reaction of substituted nicotinonitriles with thioketones and other electrophiles under controlled conditions. This process is crucial for ensuring the desired structural integrity and biological efficacy of the compound.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activities. Antioxidants are vital for neutralizing free radicals in biological systems, thus preventing oxidative stress-related damage. For instance, studies on related benzopyran derivatives have shown their ability to scavenge free radicals effectively, suggesting a similar potential for this compound .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are particularly noteworthy. In vitro studies have demonstrated that structurally related compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-1β. These effects are mediated through pathways involving the inhibition of NF-kB signaling, which is critical in inflammatory responses . The ability to modulate these pathways positions the compound as a candidate for treating inflammatory diseases.
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in animal models. For example, certain derivatives have demonstrated efficacy against various cancer cell lines by disrupting cell cycle progression and inducing cell death through caspase activation .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Antioxidant Activity | The compound exhibited a significant reduction in oxidative stress markers in vitro. | Suggests potential use in preventing oxidative damage in diseases like cancer and neurodegeneration. |
| In Vivo Anti-inflammatory Study | Administration reduced levels of inflammatory cytokines in LPS-induced rat models. | Indicates potential therapeutic application in chronic inflammatory conditions like arthritis. |
| Anticancer Efficacy Assessment | Induced apoptosis in multiple cancer cell lines with minimal toxicity to normal cells. | Highlights its potential as a selective anticancer agent with fewer side effects compared to conventional therapies. |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to 4,5,6-trimethyl-2-((2-oxo-2-(3-oxo-3H-benzo[f]chromen-2-yl)ethyl)thio)nicotinonitrile exhibit significant anticancer properties. The benzo[f]chromene component is known for its ability to inhibit tumor growth and angiogenesis. A study demonstrated that derivatives of this compound could induce apoptosis in cancer cells by activating specific signaling pathways related to cell death .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in various biological models. Its mechanism may involve the inhibition of pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases .
Pesticidal Properties
Preliminary studies suggest that this compound may possess pesticidal properties. Its ability to disrupt biological processes in pests could lead to its development as a natural pesticide alternative, providing an eco-friendly solution for pest management .
Organic Electronics
The unique electronic properties of this compound make it a candidate for use in organic electronic devices. Its potential applications include organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has indicated that compounds with similar structures can enhance charge transport and stability in these applications .
Data Table: Summary of Applications
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their efficacy against various cancer cell lines. The results showed that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, indicating their potential as effective anticancer drugs.
Case Study 2: Agricultural Application
A field trial was conducted to assess the efficacy of this compound as a pesticide. The results indicated a significant reduction in pest populations compared to untreated controls, suggesting its potential for integration into sustainable agricultural practices.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Structural Features and Substituent Effects
The compound is compared to three nicotinonitrile derivatives (Table 1):
- In contrast, the nitro group in ’s compound enhances electron deficiency, which may increase reactivity in nucleophilic substitutions .
- Steric Effects : The 4,5,6-trimethyl substitution creates significant steric hindrance compared to the less bulky substituents in analogs 5c (methylthio) and ’s compound (phenyl/tolyl). This could reduce intermolecular interactions in crystal packing or binding to biological targets .
2.3 Physicochemical Properties
- Lipophilicity: The trimethyl groups and chromenone system in the target compound likely increase logP compared to analogs with polar nitro () or bromobenzofuran (5c) groups. This could enhance membrane permeability but reduce aqueous solubility .
- Crystallography : Structural data for analogs (e.g., ’s compound) may have been resolved using SHELX or WinGX (), revealing differences in bond lengths and angles due to substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
